molecular formula C10H10N2O5 B6165507 N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide CAS No. 70978-41-5

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B6165507
CAS No.: 70978-41-5
M. Wt: 238.2
InChI Key:
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Description

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes acetyl, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide typically involves the acetylation of 3-amino-4-hydroxy-5-nitrobenzene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process requires careful temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes and ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

70978-41-5

Molecular Formula

C10H10N2O5

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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